Elimination Half-Life of Haloperidol Decanoate Versus Oral Haloperidol and Alternative Depot Antipsychotics
Haloperidol decanoate exhibits an apparent elimination half-life of approximately 3 weeks (21 days) following multiple intramuscular injections, which is approximately 20-fold longer than the 24-hour half-life of oral haloperidol [1]. This half-life is also quantitatively distinct from other depot antipsychotics: clopenthixol decanoate has a half-life of 19 days, fluphenazine decanoate has a half-life of 14 days after multiple injections, and flupenthixol decanoate has a half-life of 17 days [2]. The extended half-life of haloperidol decanoate justifies a once-monthly dosing interval, whereas fluphenazine decanoate typically requires administration every 2–3 weeks and flupenthixol decanoate every 3 weeks [2].
| Evidence Dimension | Apparent elimination half-life after multiple injections |
|---|---|
| Target Compound Data | Approximately 3 weeks (21 days) for haloperidol decanoate |
| Comparator Or Baseline | Oral haloperidol: approximately 24 hours; Clopenthixol decanoate: 19 days; Fluphenazine decanoate: 14 days; Flupenthixol decanoate: 17 days |
| Quantified Difference | Haloperidol decanoate half-life is approximately 20-fold longer than oral haloperidol; 2 days longer than clopenthixol decanoate; 7 days longer than fluphenazine decanoate; 4 days longer than flupenthixol decanoate |
| Conditions | Plasma concentration measurements in schizophrenic patients receiving multiple intramuscular depot injections; steady-state pharmacokinetic analysis |
Why This Matters
This extended half-life directly determines the 4-week dosing interval, which reduces injection frequency burden compared to fluphenazine decanoate (2–3 week interval) and oral haloperidol (daily), thereby influencing procurement decisions for long-term maintenance therapy programs.
- [1] Beresford R, Ward A. Haloperidol decanoate. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in psychosis. Drugs. 1987 Jan;33(1):31-49. doi: 10.2165/00003495-198733010-00002. PMID: 3545764. View Source
- [2] Levron JC, Jann MW, Ereshefsky L, Saklad SR, Richards AL. Clinical pharmacokinetics of haloperidol decanoate. Comparison with other prolonged-action neuroleptics. Encephale. 1987 Mar-Apr;13(2):83-7. PMID: 2885172. View Source
